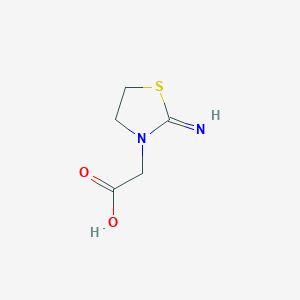

(2-Imino-thiazolidin-3-yl)-acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

24918-26-1 |

|---|---|

Molecular Formula |

C5H8N2O2S |

Molecular Weight |

160.20 g/mol |

IUPAC Name |

2-(2-imino-1,3-thiazolidin-3-yl)acetic acid |

InChI |

InChI=1S/C5H8N2O2S/c6-5-7(1-2-10-5)3-4(8)9/h6H,1-3H2,(H,8,9) |

InChI Key |

QLTLFBGKRUADQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N)N1CC(=O)O |

Origin of Product |

United States |

The Significance of Thiazolidinone Core Structures in Modern Drug Discovery

The thiazolidinone core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. This five-membered heterocyclic ring system is a key structural component in numerous compounds exhibiting diverse pharmacological activities. Researchers have successfully synthesized and evaluated a multitude of thiazolidinone derivatives, revealing their potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.

The versatility of the thiazolidinone ring lies in its synthetic tractability, allowing for modifications at various positions. This adaptability enables the fine-tuning of the molecule's physicochemical properties and biological activity, making it a valuable framework for the design of new therapeutic agents.

Classification and Structural Features of 2 Imino Thiazolidin 3 Yl Acetic Acid

Within the broad family of thiazolidinones, (2-Imino-thiazolidin-3-yl)-acetic acid belongs to the 2-iminothiazolidinone subclass. Its defining structural features include a thiazolidinone ring with an imino group at the second position and an acetic acid moiety attached to the nitrogen atom at the third position.

The presence of the imino group and the carboxylic acid functional group are crucial to its chemical reactivity and biological activity. The imino group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, while the acetic acid side chain provides a handle for further chemical modification and can influence the compound's solubility and pharmacokinetic profile.

Below is a table summarizing some of the basic physicochemical properties of the parent compound, this compound, and a closely related analogue.

| Property | This compound | (2-Imino-4-oxo-thiazolidin-5-yl)-acetic acid |

| Molecular Formula | C5H6N2O2S | C5H6N2O3S |

| Molecular Weight | 158.18 g/mol | 174.18 g/mol |

| Melting Point | >230 °C | 235-237 °C |

| IUPAC Name | (2-Imino-1,3-thiazolidin-3(2H)-yl)acetic acid | (4-hydroxy-2-imino-2,5-dihydro-1,3-thiazol-5-yl)acetic acid |

Academic Research Trends and Challenges in the Study of 2 Imino Thiazolidin 3 Yl Acetic Acid and Its Derivatives

Establishment of the this compound Core Structure

The construction of the fundamental this compound framework can be achieved through several synthetic routes, including classical cyclization reactions and modern multicomponent approaches.

Cyclization Reactions via Thiourea Derivatives and Halogenated Acetic Acids (e.g., Chloroacetic Acid, Bromoacetic Acid)

A prevalent and well-established method for synthesizing the 2-iminothiazolidinone ring involves the cyclization of thiourea or its derivatives with α-haloacetic acids, such as chloroacetic acid or bromoacetic acid. google.comresearchgate.net This reaction is typically performed by heating the reactants in a suitable solvent, often in the presence of a base like sodium acetate. google.com

The mechanism of this reaction proceeds through an initial S-alkylation of the thiourea by the haloacetic acid, forming an isothiouronium salt intermediate. chemicalforums.com This is followed by an intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon of the acetic acid moiety, leading to the formation of the five-membered thiazolidinone ring after dehydration. chemicalforums.comcrimsonpublishers.com The reaction conditions can be optimized to improve yields and purity. For instance, using microwave irradiation can significantly reduce reaction times. nih.gov

| Reactants | Conditions | Product | Yield (%) | Reference |

| Thiourea, Chloroacetic Acid | Water, Sodium Acetate, Reflux | 2-Imino-4-thiazolidinone | 81.5 | google.com |

| Thiourea, Monochloroacetic Acid, Sodium Monochloroacetate | Water, Acetic Acid, Reflux | 2-Imino-4-thiazolidinone | 37 | google.com |

This interactive table summarizes reaction conditions for the cyclization of thiourea with haloacetic acids.

Multicomponent Reaction Approaches to the 2-Iminothiazolidinone Moiety

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of 2-iminothiazolidinone derivatives. crimsonpublishers.comtandfonline.com These one-pot reactions combine three or more starting materials to form a complex product, thereby reducing the number of synthetic steps and purification procedures. nih.gov

One such approach involves the reaction of an amine, an isothiocyanate, and an α-haloacetyl halide or ester. nih.gov Another notable MCR is the reaction between phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate (DMAD), which proceeds under catalyst-free conditions to yield highly functionalized 1,3-thiazolidin-4-one derivatives. crimsonpublishers.com The proposed mechanism for the latter involves the initial formation of a thiourea derivative, which then undergoes a nucleophilic attack on the C≡C bond of DMAD, followed by intramolecular cyclization. crimsonpublishers.comresearchgate.net

| Amine | Isothiocyanate | Third Component | Product | Reference |

| Primary Amines | Phenyl Isothiocyanate | Dimethyl Acetylenedicarboxylate | 2-Imino-1,3-thiazolidin-4-one derivatives | crimsonpublishers.com |

| Ionic Liquid-tethered 2-aminobenzimidazoles | Isothiocyanates | 1,2-dichloroethane | 2-Imino-1,3-thiazolidines | nih.gov |

This interactive table presents examples of multicomponent reactions for the synthesis of the 2-iminothiazolidinone moiety.

Regioselective Synthesis of 3-Substituted 2-Iminothiazolidinones

When unsymmetrical thioureas are used as starting materials, the cyclization reaction can potentially yield two regioisomeric products. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on the thiourea nitrogens. algonquincollege.comresearchgate.net

The regioselectivity of the cyclization can often be controlled by the choice of reagents and reaction conditions. nih.gov For instance, the reaction of N-substituted thioureas with bromoacetic acid derivatives can lead to the preferential formation of one regioisomer over the other. researchgate.net Theoretical studies, such as DFT calculations, have been employed to rationalize the observed regioselectivity. researchgate.net In some cases, the presence of a substituent that can scavenge the acid generated during the reaction can significantly influence the regiochemical outcome. algonquincollege.com The steric hindrance provided by bulky substituents, such as a sugar ring, can also direct the cyclization towards a specific nitrogen atom. nih.gov

Derivatization Strategies of the this compound Scaffold

Once the core this compound structure is established, further modifications can be introduced to explore the structure-activity relationship and optimize the biological properties of the molecule.

Modifications at the Imino Nitrogen and Thiazolidine (B150603) Ring System

The exocyclic imino nitrogen of the 2-iminothiazolidinone ring provides a site for further functionalization. This nitrogen can be acylated, alkylated, or incorporated into other functional groups to generate a library of derivatives. These modifications can significantly impact the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacological profile.

The thiazolidine ring itself can also be a target for modification, although this is less common. Reactions that involve the cleavage and reformation of the ring are complex but can lead to novel heterocyclic systems.

Functionalization of the C-5 Position of the Thiazolidinone Ring

The methylene (B1212753) group at the C-5 position of the thiazolidinone ring is activated by the adjacent carbonyl group, making it a prime site for functionalization. nih.govnih.gov The most common reaction at this position is the Knoevenagel condensation with various aldehydes and ketones. nih.govwikipedia.orgresearchgate.net

This condensation reaction, typically catalyzed by a weak base such as piperidine or sodium acetate, leads to the formation of 5-arylidene or 5-alkylidene derivatives. nih.govjocpr.com This strategy has been extensively used to introduce a wide variety of substituents at the C-5 position, which has been shown to be crucial for the biological activity of these compounds. nih.govumich.edu The reaction is versatile and can be performed under conventional heating or microwave irradiation to accelerate the process. nih.gov

| Thiazolidinone Derivative | Aldehyde | Catalyst/Conditions | Product | Reference |

| Thiazolidine-2,4-dione | Aromatic Aldehydes | Piperidine, Ethanol, Reflux | 5-Arylidene-thiazolidine-2,4-dione | nih.gov |

| 2-Imino-4-thiazolidinone | Substituted Aryl Aldehydes | Diisopropylethylamine, Ethanol | 5-Benzylidene-3-(substituted-phenylimino)-thiazolidin-4-one | jocpr.com |

| Thiourea, Chloroacetic Acid, Aldehyde | Microwave Irradiation | 5-Arylidene-2-imino-4-thiazolidinones | nih.gov |

This interactive table details the Knoevenagel condensation for functionalizing the C-5 position of the thiazolidinone ring.

Incorporation of Diverse Heterocyclic and Aromatic Substituents

The structural diversity of this compound derivatives is primarily achieved by introducing a wide array of heterocyclic and aromatic substituents. These modifications significantly influence the physicochemical properties and biological activities of the resulting molecules.

One common strategy involves the condensation of aromatic or heterocyclic aldehydes with amines to form Schiff bases, which then undergo cyclization with mercaptoacetic acid or its derivatives. For instance, various aromatic aldehydes can be condensed with amines, and the resulting aldimines react with mercaptoacids to yield substituted 4-thiazolidinones. This approach allows for the systematic introduction of different aromatic rings onto the thiazolidinone core. Similarly, heterocyclic aldehydes are employed to synthesize derivatives bearing moieties such as quinazoline.

Another versatile method is the reaction of key intermediates, like 2-amino-4-arylthiazoles, with chloroacetyl chloride to produce 2-chloro-acetamido-4-arylthiazoles. These intermediates can then be treated with potassium thiocyanate to afford 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, effectively incorporating a thiazole (B1198619) ring into the final structure. The synthesis of 2-heteroarylimino-1,3-thiazolidin-4-ones has also been reported using 3-aminothiophenes, chloroacetyl chloride, and ammonium thiocyanate, highlighting a pathway to introduce thiophene substituents. nih.gov

The following table summarizes various synthetic approaches for incorporating diverse substituents:

| Starting Materials | Reagents and Conditions | Incorporated Substituent | Reference |

| Aromatic/Heterocyclic Aldehydes, Amines | Mercaptoacetic acid, Thiolactic acid | Aromatic and Heterocyclic moieties | |

| 2-Amino-4-arylthiazoles | Chloroacetyl chloride, Potassium thiocyanate, Refluxing acetone | Arylthiazole | |

| 3-Aminothiophenes | Chloroacetyl chloride, Ammonium thiocyanate | Thiophene | nih.gov |

| Pyrrole-2-carbaldehyde, Aromatic amines | Mercaptoacids | Pyrrole and Aromatic moieties |

These methodologies provide a robust framework for the synthesis of a diverse library of this compound derivatives, enabling extensive structure-activity relationship (SAR) studies.

Generation and Separation of Stereoisomers and Regioisomers

The presence of chiral centers and the possibility of different substitution patterns in this compound derivatives necessitate methods for the generation and separation of stereoisomers and regioisomers.

Stereoisomers:

Axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones have been synthesized as racemic mixtures. The separation of these enantiomers can be achieved using enantioselective High-Performance Liquid Chromatography (HPLC) on chiral stationary phases like Chiralpak AD-H and Chiralcel OD-H. nih.gov This technique allows for the isolation of the individual, thermally interconvertible enantiomers. The barriers to racemization for these compounds have been determined to be in the range of 98.1–114.1 kJ/mol. nih.gov

Regioisomers:

The regioselectivity of the cyclization reaction is a critical factor in the synthesis of these derivatives. A study on the reaction of substituted amino acid-N-[(per-O-acetylglycosylamino)thioxomethyl]-ethyl ester with ethyl bromoacetate demonstrated the exclusive formation of one regioisomer. nih.gov Crystal structure and 2D NMR analysis revealed that the ring closure occurs regioselectively at the N-2 position of the thiourea moiety. This selectivity was attributed to the steric hindrance from the sugar ring, which blocks the attack at the N-1 position. nih.gov Such regioselective syntheses are crucial for obtaining specific isomers with desired biological activities.

The development of synthetic protocols that allow for the generation of all possible regioisomers is also of significant interest. For example, a method for the synthesis of all regioisomers of 2-arylazaindole-3-acetic acid derivatives has been developed, which could potentially be adapted for the synthesis of various regioisomers of the target compound. organic-chemistry.orgkorea.ac.kr

| Isomer Type | Method of Generation/Separation | Key Findings | Reference |

| Stereoisomers (Enantiomers) | Enantioselective HPLC (Chiralpak AD-H, Chiralcel OD-H) | Successful separation of axially chiral enantiomers; determination of racemization barriers. | nih.gov |

| Regioisomers | Regioselective cyclization | Exclusive formation of the isomer resulting from attack at the N-2 position of the thiourea moiety due to steric hindrance. | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. This has led to the adoption of advanced techniques and green chemistry principles in the synthesis of this compound derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones has been accomplished by reacting a substituted benzaldehyde with an appropriate aromatic amine and an excess of mercaptoacetic acid under microwave irradiation. This method drastically reduces the reaction time from 48 hours to just 6-8 minutes, with yields ranging from 64-82%.

Another example involves the synthesis of N-(2-aryl-4-oxo-thiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides, where microwave irradiation was employed to facilitate the cyclo-condensation step. researchgate.net

The advantages of microwave-assisted synthesis are summarized in the table below:

| Conventional Method | Microwave-Assisted Method |

| Reaction Time: 48 hours | Reaction Time: 6-8 minutes |

| Yield: 30-70% | Yield: 64-82% |

This highlights the significant improvements in efficiency offered by microwave technology in the synthesis of these heterocyclic compounds.

Catalyst-Mediated Reactions (e.g., Brønsted Acid Ionic Liquids, Zinc Chloride, Sodium Acetate, Piperidine)

The use of catalysts is central to many synthetic strategies for this compound derivatives, often enhancing reaction rates and improving yields under milder conditions.

Brønsted Acid Ionic Liquids: These have been utilized as efficient and reusable catalysts for the one-pot, three-component synthesis of 1,3-thiazolidin-4-ones in aqueous media, demonstrating high to excellent yields.

Zinc Chloride: Anhydrous ZnCl₂ is a commonly used catalyst in the cyclo-condensation of Schiff's bases with 2-mercapto-acetic acid to form thiazolidin-4-one derivatives. researchgate.net

Sodium Acetate: In some synthetic routes, anhydrous sodium acetate is used in conjunction with acetic acid to facilitate the cyclization reaction leading to 4-thiazolidinone analogs. researchgate.net The condensation of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid with 3,4-di(benzyloxy)benzaldehyde in acetic acid with sodium acetate has been reported, although with low yields in this specific case. mdpi.com

Piperidine: Piperidine is often employed as a basic catalyst in the Knoevenagel condensation to prepare 5-arylidene derivatives of thiazolidinediones. For instance, the reaction of a thiazolidinedione with various aldehydes in refluxing ethanol with piperidine as a catalyst affords the corresponding 5-arylidene-2,4-dioxothiazolidin-3-yl derivatives. nih.gov It has also been used in the synthesis of 3-(Substituted aryl)-1-phenyl-1H-pyrazolyl-2,4-thiazolidinediones. nih.gov

The following table provides an overview of different catalysts and their roles in the synthesis of thiazolidinone derivatives:

| Catalyst | Reaction Type | Role of Catalyst | Reference |

| Brønsted Acid Ionic Liquids | One-pot, three-component synthesis | Efficient and reusable catalyst | |

| Zinc Chloride | Cyclo-condensation | Lewis acid catalyst | researchgate.net |

| Sodium Acetate | Cyclization | Base catalyst | researchgate.netmdpi.com |

| Piperidine | Knoevenagel condensation | Base catalyst | nih.govnih.gov |

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound derivatives, with a growing emphasis on the use of greener and more sustainable catalytic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In derivatives of this compound, key proton signals are observed for the methylene groups of the thiazolidine ring and the acetic acid moiety, as well as for the imino proton.

For instance, in a series of synthesized 2-imino-thiazolidin-4-one derivatives, the methylene protons (-CH₂-) of the thiazolidine ring typically appear as a singlet at approximately 4.09-4.20 ppm. mdpi.commdpi.com The chemical shift of the protons attached to the acetic acid group can vary depending on the specific derivative. Aromatic protons in substituted derivatives appear in the range of 6.77-8.27 ppm, with their multiplicity and exact chemical shift depending on the substitution pattern on the aromatic ring. mdpi.combiointerfaceresearch.com The imino proton (NH) signal is often observed as a broad singlet at a downfield chemical shift, sometimes above 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. mdpi.combiointerfaceresearch.com

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives Data is illustrative and sourced from various derivatives.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Thiazolidine -CH₂- | 4.08 - 4.20 | Singlet (s) | mdpi.commdpi.com |

| Acetic Acid -CH₂- | ~3.50 | Doublet of Doublets (dd) | nih.gov |

| Aromatic Ar-H | 6.77 - 8.27 | Multiplet (m) | mdpi.combiointerfaceresearch.com |

| Imine =NH | 11.68 - 12.49 | Singlet (s), broad | mdpi.combiointerfaceresearch.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound derivatives, distinct signals are expected for the carbonyl carbon of the acetic acid, the imino carbon, and the methylene carbons of the thiazolidine ring and the acetic acid side chain.

In related thiazolidin-4-one structures, the carbonyl carbon (C=O) of the ring is typically observed in the downfield region, around 170-172 ppm. biointerfaceresearch.com The imino carbon (C=N) signal appears in a similar region, often between 153-162 ppm. mdpi.combiointerfaceresearch.com The methylene carbon of the thiazolidine ring (-CH₂-) usually resonates at approximately 32.3 ppm, while the methylene carbon of the acetic acid moiety appears further downfield due to the influence of the adjacent nitrogen and carbonyl groups. mdpi.com Aromatic carbons show signals in their characteristic region of 110-150 ppm. biointerfaceresearch.com

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives Data is illustrative and sourced from various derivatives.

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Thiazolidine C=O | 169.4 - 172.1 | biointerfaceresearch.com |

| Imine C=N | 152.6 - 161.7 | mdpi.combiointerfaceresearch.com |

| Acetic Acid COOH | ~168 | nih.gov |

| Thiazolidine -CH₂- | 32.3 | mdpi.com |

| Acetic Acid -CH₂- | ~45.5 | researchgate.net |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A cross-peak between two proton signals in a COSY spectrum indicates that they are neighbors in the molecular structure. This is useful for confirming the connectivity within the acetic acid side chain or any alkyl substituents. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the direct assignment of a ¹³C signal based on the known assignment of its attached proton, and vice versa. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.edu This is exceptionally powerful for piecing together the molecular structure by connecting different fragments. For example, an HMBC correlation between the methylene protons of the acetic acid group and the imino-carbon of the thiazolidine ring would definitively confirm the attachment of the side chain to the ring nitrogen. nih.gov The crystal structure and ¹H-¹³C HMBC measurements of certain 3-thiazolidine acetic acid derivatives have been used to confirm the regioselectivity of ring closure reactions. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental formula of the parent ion, which is a critical step in confirming the identity of a newly synthesized compound. researchgate.net For example, the HRMS data for a derivative can confirm the presence of specific elements like sulfur, nitrogen, and any halogens based on the exact mass and isotopic pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used to analyze complex mixtures, confirm the purity of a synthesized compound, and provide molecular weight information. In the analysis of this compound derivatives, LC-MS is routinely used to monitor the progress of reactions and to confirm the molecular weight of the final products by observing the [M+H]⁺ or [M-H]⁻ ions. mdpi.comtsijournals.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a characteristic spectrum is produced that corresponds to the vibrations of specific bonds. For this compound and its derivatives, IR spectroscopy provides crucial evidence for the presence of key structural features, including the imino, thiazolidine, and carboxylic acid moieties.

The analysis of the IR spectrum of thiazolidine derivatives reveals several characteristic absorption bands. The general feature of the IR spectra of 2-iminothiazolidinones shows distinct signals corresponding to its core structure. researchgate.net The carboxylic acid group is typically identified by a very broad O-H stretching band, often observed in the range of 3200-2500 cm⁻¹, which is a result of hydrogen bonding. researchgate.net Additionally, the C=O stretching vibration of the carboxylic acid appears as a strong, sharp band, typically around 1700-1725 cm⁻¹. tsijournals.com

The imino (C=N) functional group and the associated N-H bond also produce characteristic signals. The N-H stretching vibration of the imino group is expected in the region of 3431-3137 cm⁻¹. researchgate.net The C=N stretching vibration itself can be observed, although its intensity and position can vary. The thiazolidine ring contributes to the spectrum with C-N and C-S stretching vibrations. The C-S stretching band is typically found at lower frequencies, around 840 cm⁻¹. tsijournals.com The structural confirmation of these compounds is often supported by the appearance or disappearance of specific bands; for example, the formation of an amide derivative from the carboxylic acid is confirmed by the disappearance of the broad O-H band and the appearance of amide N-H bands. researchgate.net

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3200 - 2500 (Broad) |

| Imino Group (N-H) | Stretching | 3431 - 3137 |

| Aliphatic C-H | Stretching | 2990 - 2850 |

| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 |

| Imino Group (C=N) | Stretching | 1690 - 1640 |

| Carboxylic Acid (O-H) | Bending | 1440 - 1395 |

| Thiazolidine Ring (C-N) | Stretching | 1350 - 1200 |

| Thiazolidine Ring (C-S) | Stretching | 840 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. For this compound, the chromophores—parts of the molecule that absorb light—are primarily the imino (C=N) group and the carbonyl (C=O) group of the carboxylic acid.

The UV-Vis absorption spectra of thiazole and thiazolidine derivatives typically exhibit distinct bands corresponding to specific electronic transitions. nih.gov The absorption peaks observed are generally attributed to π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. nih.gov The π → π* transitions are usually of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths.

In the case of this compound, the C=N and C=O groups both contain π bonds and non-bonding electron pairs (on the nitrogen and oxygen atoms, respectively), making them capable of both n → π* and π → π* transitions. The electronic spectrum is expected to show absorption bands in the UV region. For similar azo-thiazole derivatives, absorption bands have been recorded in the range of 293 to 477 nm. nih.gov The exact position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.net For instance, the UV-vis absorbance patterns of related compounds in polar aprotic solvents like DMSO and DMF show three distinct bands. nih.gov

The table below outlines the principal electronic transitions anticipated for this compound.

| Chromophore | Electronic Transition | Expected Wavelength Range |

| C=N (Imino) | π → π | Shorter Wavelength (UV) |

| C=N (Imino) | n → π | Longer Wavelength (UV) |

| C=O (Carboxylic Acid) | π → π | Shorter Wavelength (UV) |

| C=O (Carboxylic Acid) | n → π | Longer Wavelength (UV) |

X-ray Crystallography for Precise Three-Dimensional Structure and Conformational Analysis

For derivatives of this compound, single-crystal X-ray analysis confirms the molecular structure and provides insight into the stereochemistry and solid-state packing. nih.gov Studies on closely related compounds, such as Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate and 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid monohydrate, have shown that these molecules often crystallize in the monoclinic crystal system. nih.govresearchgate.net

A key structural feature of the thiazolidine ring is its non-planar conformation. Crystallographic studies reveal that the five-membered thiazolidine ring typically adopts an "envelope" conformation, where one atom is puckered out of the plane formed by the other four. nih.govnih.gov For example, in a related thiazolidin-2-imine structure, the thiazolidine ring was found to adopt an envelope conformation on the C5 atom. nih.gov The analysis also provides precise measurements of bond lengths and angles within the thiazolidine ring and the appended acetic acid group, confirming the connectivity established by other spectroscopic methods. nih.gov This data is crucial for understanding steric effects and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal structure. nih.govnih.gov

The following table presents representative crystallographic data for a closely related compound, Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate, which serves as a model for the structural characteristics of this compound. nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₁₁N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 30.862(6) |

| b (Å) | 4.9376(10) |

| c (Å) | 14.067(3) |

| β (°) | 105.09(3) |

| Volume (ų) | 2069.7(7) |

| Z | 8 |

| Ring Conformation | Envelope |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is fundamental for validating the empirical formula of a newly synthesized compound and serves as a crucial check for purity. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula.

For this compound, the molecular formula is C₅H₈N₂O₂S. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The experimental values, obtained from combustion analysis, must closely match these calculated percentages to confirm the compound's identity and purity. researchgate.netnih.gov Across the literature for thiazolidine derivatives, elemental analysis is a standard method for structural elucidation, with reported "Calculated" and "Found" values showing close agreement, typically within ±0.4%. researchgate.netnih.govnih.gov

The table below shows the calculated elemental composition for this compound (Molecular Weight: 160.19 g/mol ). An experimental analysis would be expected to yield results in very close agreement with these values.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Calculated (%) | Found (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 37.50 | |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.03 | |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.49 | |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.98 | |

| Sulfur | S | 32.06 | 1 | 32.06 | 20.02 |

Theoretical and Computational Chemistry Studies on 2 Imino Thiazolidin 3 Yl Acetic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.irekb.eg It has been widely applied to the study of thiazolidinone derivatives to understand their stability, reactivity, and other electronic properties. researchgate.netnih.gov DFT calculations allow for the optimization of molecular geometry and the determination of various electronic parameters that are key to predicting the chemical behavior of (2-Imino-thiazolidin-3-yl)-acetic acid and its analogues.

These quantum chemical analyses help to establish a correlation between the molecular structure and its observed biological activity. researchgate.net For instance, DFT studies on various thiazolidinone derivatives have been found to be in agreement with their in vitro inhibitory activities. researchgate.net The calculations can predict global reactivity descriptors such as chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ), which provide a quantitative measure of the molecule's reactivity. ekb.eg

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (Egap), are fundamental in describing the chemical reactivity and stability of a molecule. wikipedia.orgnih.gov

Table 1: Representative Frontier Orbital Data for Thiazolidinone Derivatives

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reactivity Implication |

|---|---|---|---|---|

| Derivative A | -6.2 | -1.8 | 4.4 | High Stability, Lower Reactivity |

| Derivative B | -5.8 | -2.5 | 3.3 | Lower Stability, Higher Reactivity |

Note: The data in this table is illustrative and represents typical values found in DFT studies of related heterocyclic compounds.

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm the structure of synthesized compounds. jmchemsci.com Calculated vibrational frequencies from FT-IR spectra and chemical shifts for ¹H-NMR and ¹³C-NMR can be correlated with experimental values to provide unambiguous structural elucidation. jmchemsci.commdpi.com

Furthermore, computational analysis is used to explore the conformational space of a molecule to identify its most stable three-dimensional structure (lowest energy conformer). nih.gov For flexible molecules like this compound, which can exist in various spatial arrangements, determining the preferred conformation is essential as it often dictates how the molecule interacts with biological targets. Studies on related 5-substituted thiazolidin-4-ones have used a combination of 2D NMR experiments and DFT calculations to perform extensive conformational analysis, revealing the preferred stereochemistry of double bonds within the structure. nih.gov

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netamazonaws.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. amazonaws.com For derivatives of the this compound scaffold, docking simulations are widely used to explore their potential as inhibitors of various enzymes or as agonists/antagonists for receptors. researchgate.netnih.gov

For example, thiazolidinone derivatives have been docked against targets like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease research. researchgate.net The simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov The results are often quantified by a docking score, which estimates the binding energy; a lower score typically indicates a more favorable binding interaction. researchgate.net These in silico studies help to rationalize the structure-activity relationships observed in experimental assays and guide the design of more potent molecules. nih.gov

Table 2: Example Molecular Docking Results for Thiazolidinone Derivatives Against Various Protein Targets

| Derivative | Protein Target | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Compound X | Acetylcholinesterase | 6O4W | -8.5 | TYR72, TRP286, PHE338 |

| Compound Y | Butyrylcholinesterase | 1P0I | -7.9 | TRP82, TYR332, HIS438 |

Note: This table contains representative data from various docking studies on related compounds to illustrate the application of this method. researchgate.netresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying key physicochemical properties and structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules. researchgate.netmdpi.com

For the thiazolidin-4-one scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. mdpi.com These studies correlate the biological activity of a set of derivatives with their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. mdpi.com The resulting models are visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity, thus providing a solid basis for the rational design of more potent compounds. mdpi.com

Prototropic Tautomerism Investigations (e.g., Amino/Imino Tautomerism)

The this compound structure contains an imino (=NH) group adjacent to a ring nitrogen, making it susceptible to prototropic tautomerism. This phenomenon involves the migration of a proton, leading to different structural isomers, in this case, the amino (-NH₂) tautomer. The amino and imino forms can have different electronic properties, stabilities, and biological activities.

Computational chemistry, particularly DFT, is a powerful tool for investigating the relative stabilities of these tautomers. researchgate.net By calculating the total electronic energy of each form, researchers can predict which tautomer is likely to predominate under equilibrium conditions. These theoretical calculations can also model the transition state for the tautomeric interconversion, providing insights into the energy barrier for this process. For related 2-iminothiazolidine systems, computational studies have been essential in confirming the existence and stability of the imino form over other potential isomers. nih.gov

Mechanistic Insights from Computational Approaches for Chemical Reactions

Computational chemistry provides deep insights into the mechanisms of chemical reactions by modeling the entire reaction pathway. jmchemsci.com For the synthesis of thiazolidinone derivatives, such as the cyclo-condensation reaction between a Schiff base and thioglycolic acid, DFT calculations can be used to map the potential energy surface. jmchemsci.commdpi.com

This involves identifying the structures and energies of reactants, intermediates, transition states, and products. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For instance, in the regioselective synthesis of related 3-thiazolidine acetic acid derivatives, computational analysis can explain why the reaction proceeds through a specific pathway, such as cyclization occurring at a particular nitrogen atom within a thiourea (B124793) moiety. nih.gov These mechanistic studies are invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes. mdpi.com

Future Directions and Research Opportunities for 2 Imino Thiazolidin 3 Yl Acetic Acid Derivatives

Design and Synthesis of Novel (2-Imino-thiazolidin-3-yl)-acetic Acid Analogues with Enhanced Potency and Selectivity

A primary focus for future research lies in the rational design and synthesis of new analogues of this compound with superior potency and target selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to optimize interactions with biological targets. Key strategies to enhance efficacy and selectivity include:

Substitution at the 5-position: The introduction of various aryl or heteroaryl groups at the 5-position of the thiazolidinone ring has been shown to significantly influence biological activity. Future efforts will likely focus on exploring a wider range of substituents to fine-tune the electronic and steric properties of the molecule for improved target binding.

Stereochemistry: The synthesis of enantiomerically pure derivatives is a critical step towards developing more selective drugs, as different stereoisomers can exhibit distinct pharmacological profiles.

Recent synthetic approaches have employed multi-component reactions and environmentally benign methods to efficiently generate libraries of novel derivatives for biological screening. These strategies will continue to be refined to accelerate the discovery of lead compounds with enhanced therapeutic profiles.

Exploration of Undiscovered Biological Activities and Molecular Targets

While derivatives of this compound are well-known for their anticancer and antimicrobial properties, a significant opportunity lies in the exploration of previously undiscovered biological activities and molecular targets. researchgate.netnih.govnih.govmdpi.com The versatility of the thiazolidinone scaffold suggests that its derivatives may interact with a broad range of biological systems.

Future research should venture into screening these compounds against a diverse panel of targets, including:

Enzymes: Inhibition of enzymes such as carbonic anhydrase, cyclooxygenase (COX), and aldose reductase has been reported for some thiazolidinone derivatives. nih.govnih.govmdpi.com Systematic screening against various enzyme families could uncover novel inhibitors with therapeutic potential for a range of diseases, including inflammatory disorders and metabolic conditions.

Receptors: Investigation into the interaction of these compounds with various cell surface and nuclear receptors could lead to the discovery of new agonists or antagonists for conditions like immune-mediated diseases. mdpi.com

Ion Channels: The modulation of ion channel activity is another underexplored area that could yield promising therapeutic agents for neurological and cardiovascular disorders.

High-throughput screening (HTS) campaigns coupled with mechanism-of-action studies will be instrumental in identifying novel biological activities and elucidating the molecular targets of these compounds.

Integration of Advanced Computational Methods in Rational Drug Design and Optimization

The integration of advanced computational methods is poised to revolutionize the rational design and optimization of this compound derivatives. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations provide invaluable insights into the molecular interactions that govern biological activity. mdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov

QSAR Modeling: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to develop predictive models that correlate the structural features of derivatives with their biological activity. mdpi.comresearchgate.net These models can guide the design of new compounds with enhanced potency.

Molecular Docking: Docking studies can predict the binding modes of these derivatives within the active sites of their target proteins. nih.govmdpi.com This information is crucial for understanding the key interactions responsible for activity and for designing modifications that improve binding affinity and selectivity.

Pharmacophore Modeling: This approach helps to identify the essential structural features (pharmacophore) required for a molecule to exhibit a specific biological activity. The resulting models can be used to screen virtual libraries for new hit compounds. nih.gov

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with drug discovery. nih.gov

Development of Hybrid Molecules Incorporating the this compound Scaffold with Other Pharmacophores

A burgeoning area of research is the development of hybrid molecules that combine the this compound scaffold with other known pharmacophores. mdpi.comnih.govmdpi.comnih.govsemanticscholar.orgnih.govresearchgate.net This molecular hybridization strategy aims to create multifunctional drugs with improved efficacy, reduced side effects, or the ability to overcome drug resistance.

Examples of this approach include the synthesis of hybrids incorporating:

Indole moieties: Known for their diverse biological activities, indole rings have been combined with the thiazolidinone core to create novel anticancer agents. nih.gov

Sulfonamides: The incorporation of a sulfonamide group can enhance the carbonic anhydrase inhibitory activity of the parent molecule. nih.gov

Other heterocyclic systems: Fusing or linking the thiazolidinone ring with other heterocyclic systems like imidazothiazole can lead to compounds with unique pharmacological profiles. nih.gov

Q & A

Q. Methodological Insight :

- Use HPLC-MS to monitor intermediate formation.

- Yield improvements (~15–20%) are achievable by substituting chloroacetic acid with bromoacetic acid, leveraging higher reactivity .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Advanced Research Focus

Spectral contradictions often arise from tautomerism (e.g., imino ↔ amino forms) or solvent effects. Strategies include:

- Dynamic NMR Studies : Conduct variable-temperature <sup>1</sup>H NMR to identify tautomeric equilibria .

- Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) .

Q. Case Example :

- A 2024 study reported conflicting <sup>13</sup>C NMR signals for the thiazolidinone carbonyl group (168–172 ppm). Resolution involved deuterated DMSO to stabilize the imino tautomer .

What are the stability challenges of this compound under varying storage conditions, and how can degradation be mitigated?

Basic Research Focus

The compound is sensitive to:

Q. Methodological Recommendations :

- Storage : Use amber vials at –20°C under inert gas (N2 or Ar).

- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

How can the reactivity of this compound with biomolecules be systematically evaluated for drug discovery applications?

Q. Advanced Research Focus

- In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases) .

- In Vitro Assays :

Q. Data Interpretation :

- Competitive binding curves (IC50) and kinetic parameters (kcat/KM) provide mechanistic insights .

What analytical techniques are most effective for quantifying trace impurities in this compound batches?

Q. Basic Research Focus

Q. Advanced Validation :

- qNMR : Absolute quantification using maleic acid as an internal standard (error <2%) .

How does the compound’s solubility profile impact formulation strategies for in vivo studies?

Q. Advanced Research Focus

-

Solubility Screening :

Solvent Solubility (mg/mL, 25°C) Water 1.2 ± 0.3 DMSO 45.8 ± 2.1 Ethanol 8.9 ± 0.7

Q. Formulation Strategies :

- Use cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility for IV administration .

- In Vivo PK : Monitor plasma concentration-time curves after oral dosing in rodent models .

What computational methods are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?

Q. Advanced Research Focus

- ADMET Prediction :

- SwissADME : Predicts BBB permeability (low) and CYP450 inhibition risk.

- ProTox-II : Identifies hepatotoxicity (Class III) and mutagenicity alerts .

Q. Validation :

- Compare in silico results with Ames test data (≥85% concordance) .

How can researchers design experiments to assess the compound’s reactivity with common laboratory reagents?

Q. Basic Research Focus

-

Compatibility Testing :

Reagent Observation (24h, RT) H2O2 Rapid oxidation (↓ purity) NaHCO3 Gas evolution (CO2)

Q. Protocol :

What are the ecological implications of this compound, and how can biodegradation be assessed?

Q. Advanced Research Focus

-

OECD 301F Test : Measure % biodegradation in activated sludge over 28 days.

-

Ecotoxicology :

Organism EC50 (mg/L) Daphnia magna 12.4 ± 1.5 Aliivibrio fischeri 8.9 ± 0.8

Q. Mitigation :

How can researchers validate the compound’s mechanism of action in cellular assays while minimizing off-target effects?

Q. Advanced Research Focus

- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cell lines.

- Thermal Proteome Profiling (TPP) : Identify off-target proteins with shifted melting curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.